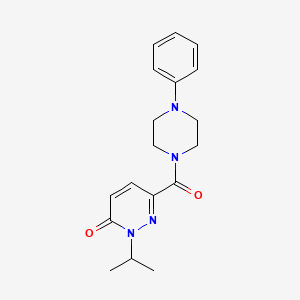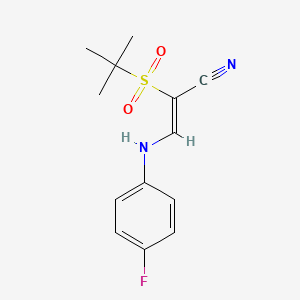
2-isopropyl-6-(4-phenylpiperazine-1-carbonyl)pyridazin-3(2H)-one
- Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.
- Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.
Vue d'ensemble
Description
2-isopropyl-6-(4-phenylpiperazine-1-carbonyl)pyridazin-3(2H)-one: . This compound features a pyridazinone core, which is a six-membered heterocyclic compound containing two nitrogen atoms, and is substituted with an isopropyl group and a 4-phenylpiperazine-1-carbonyl moiety.
Méthodes De Préparation
Synthetic Routes and Reaction Conditions
The synthesis of 2-isopropyl-6-(4-phenylpiperazine-1-carbonyl)pyridazin-3(2H)-one typically involves multiple steps, starting with the preparation of the pyridazinone core. One common approach is to start with a suitable pyridazine derivative and introduce the isopropyl group through an alkylation reaction. The 4-phenylpiperazine-1-carbonyl group can be introduced through a carbonylation reaction, often using a palladium catalyst under specific conditions.
Industrial Production Methods
In an industrial setting, the synthesis of this compound would likely involve large-scale reactions with optimized conditions to ensure high yield and purity. Continuous flow chemistry and other advanced techniques might be employed to enhance efficiency and scalability.
Analyse Des Réactions Chimiques
Types of Reactions
This compound can undergo various types of chemical reactions, including:
Oxidation: : The pyridazinone core can be oxidized to form derivatives with different functional groups.
Reduction: : Reduction reactions can be used to modify the compound, potentially altering its biological activity.
Substitution: : Substitution reactions at different positions on the pyridazinone ring can lead to a variety of derivatives.
Common Reagents and Conditions
Oxidation: : Common oxidizing agents include potassium permanganate (KMnO₄) and chromium trioxide (CrO₃).
Reduction: : Typical reducing agents include lithium aluminum hydride (LiAlH₄) and sodium borohydride (NaBH₄).
Substitution: : Various nucleophiles and electrophiles can be used, depending on the desired substitution pattern.
Major Products Formed
Applications De Recherche Scientifique
2-isopropyl-6-(4-phenylpiperazine-1-carbonyl)pyridazin-3(2H)-one: has several scientific research applications:
Chemistry: : It can be used as a building block for the synthesis of more complex molecules.
Biology: : The compound may have biological activity, making it useful in drug discovery and development.
Medicine: : Potential therapeutic applications could be explored, especially in areas such as neurology or cardiology.
Industry: : It might be used in the development of new materials or as an intermediate in chemical manufacturing processes.
Mécanisme D'action
The mechanism by which 2-isopropyl-6-(4-phenylpiperazine-1-carbonyl)pyridazin-3(2H)-one exerts its effects would depend on its specific biological targets. It could interact with enzymes, receptors, or other molecular targets, leading to various biological responses. The exact pathways involved would need to be elucidated through detailed biochemical studies.
Comparaison Avec Des Composés Similaires
2-isopropyl-6-(4-phenylpiperazine-1-carbonyl)pyridazin-3(2H)-one: can be compared with other similar compounds, such as:
Pyridazinone derivatives: : These compounds share the pyridazinone core but differ in their substituents.
Piperazine derivatives: : Compounds containing piperazine rings with different substituents.
Isopropyl-substituted compounds: : Other compounds with isopropyl groups in different chemical contexts.
This compound .
Propriétés
IUPAC Name |
6-(4-phenylpiperazine-1-carbonyl)-2-propan-2-ylpyridazin-3-one |
Source


|
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C18H22N4O2/c1-14(2)22-17(23)9-8-16(19-22)18(24)21-12-10-20(11-13-21)15-6-4-3-5-7-15/h3-9,14H,10-13H2,1-2H3 |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
PICQFBOYESJDNK-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC(C)N1C(=O)C=CC(=N1)C(=O)N2CCN(CC2)C3=CC=CC=C3 |
Source


|
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C18H22N4O2 |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
326.4 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.

![N-[cyano(oxolan-3-yl)methyl]-2-fluoro-3-(trifluoromethyl)benzamide](/img/structure/B2936233.png)
![4-[3-(Ethoxycarbonyl)-2-methyl-5-phenyl-1H-pyrrol-1-yl]benzoic acid](/img/structure/B2936234.png)


![3-[(3-cyclopropyl-1,2,4-oxadiazol-5-yl)methyl]-N-(2-fluorophenyl)piperidine-1-carboxamide](/img/structure/B2936239.png)
![7-methyl-6-oxo-N-(4-sulfamoylbenzyl)-2,3,4,6-tetrahydropyrimido[2,1-b][1,3]thiazine-3-carboxamide](/img/structure/B2936240.png)
![N-[2-(1-benzothiophen-3-yl)-2-hydroxyethyl]-2,6-difluorobenzamide](/img/structure/B2936241.png)


![2-{[3-(2-chlorophenyl)-1,2,4-thiadiazol-5-yl]sulfanyl}-N-(3,4-dimethoxyphenyl)acetamide](/img/structure/B2936246.png)
![N-[2-(5-Fluoro-1,3-benzothiazol-2-yl)ethyl]but-2-ynamide](/img/structure/B2936247.png)
![2-[2-(Trifluoromethyl)benzenesulfonamido]propanoic acid](/img/structure/B2936252.png)

